molecular formula C5H3BrN4 B1441750 8-Bromotetrazolo[1,5-a]pyridine CAS No. 54230-88-5

8-Bromotetrazolo[1,5-a]pyridine

Cat. No.: B1441750
CAS No.: 54230-88-5
M. Wt: 199.01 g/mol
InChI Key: YRCHZEQRBJNCRS-UHFFFAOYSA-N
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Description

8-Bromotetrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C5H3BrN4 It is a derivative of tetrazolo[1,5-a]pyridine, where a bromine atom is substituted at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromotetrazolo[1,5-a]pyridine typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . These methods provide efficient and convenient routes to produce tetrazolo[1,5-a]pyridines, including the brominated derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-Bromotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

8-Bromotetrazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and tetrazole ring contribute to its reactivity and binding affinity. The compound can modulate enzyme activity, inhibit specific biochemical pathways, and interact with nucleic acids, making it a valuable tool in medicinal chemistry and molecular biology .

Comparison with Similar Compounds

    Tetrazolo[1,5-a]pyridine: The parent compound without the bromine substitution.

    6-Bromotetrazolo[1,5-a]pyridine: A similar compound with bromine substituted at the 6th position.

    Tetrazolo[1,5-a]pyridine Derivatives: Various derivatives with different substituents at different positions on the pyridine ring.

Uniqueness: 8-Bromotetrazolo[1,5-a]pyridine is unique due to the specific position of the bromine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different interaction profiles with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

8-bromotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHZEQRBJNCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716540
Record name 8-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54230-88-5
Record name 8-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reported synthesis method for tetrazolo[1,5-a]pyridines, including 8-Bromotetrazolo[1,5-a]pyridine?

A1: The research by [] presents a novel method for synthesizing tetrazolo[1,5-a]pyridines using readily available 2-halopyridines, trimethylsilyl azide, and tetrabutylammonium fluoride hydrate. This method is particularly significant because it provides a straightforward and efficient route to these heterocyclic compounds, which are important building blocks in medicinal chemistry. Furthermore, the synthesis of this compound [] showcases the method's versatility and potential for generating diverse analogs. This specific compound serves as a key intermediate for further derivatization, allowing for the exploration of structure-activity relationships and the development of new compounds with potentially valuable biological activities.

Q2: How can this compound be further modified, and what is the significance of these modifications?

A2: The research demonstrates that this compound can be readily transformed into a variety of novel tetrazolo[1,5-a]pyridine derivatives. [] This is achievable due to the reactivity of the bromine atom, which allows for various substitution reactions. By introducing different substituents onto the tetrazolo[1,5-a]pyridine core, researchers can fine-tune the physicochemical properties and biological activities of these compounds. This approach is crucial for exploring structure-activity relationships and identifying derivatives with enhanced potency, selectivity, or other desirable characteristics for potential applications in drug discovery and materials science.

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